molecular formula C30H23NO4 B10901147 (4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B10901147
M. Wt: 461.5 g/mol
InChI Key: NIEPOSGFJWLXAW-ITYLOYPMSA-N
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Description

4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of benzyl, phenyl, and oxazole groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[3,4-DIMETHOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
  • 4-{(Z)-1-[3,4-DIHYDROXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
  • 4-{(Z)-1-[3,4-DIMETHYL)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE

Uniqueness

4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE stands out due to its bis(benzyloxy) substitution, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in drug design or material science.

Properties

Molecular Formula

C30H23NO4

Molecular Weight

461.5 g/mol

IUPAC Name

(4Z)-4-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C30H23NO4/c32-30-26(31-29(35-30)25-14-8-3-9-15-25)18-24-16-17-27(33-20-22-10-4-1-5-11-22)28(19-24)34-21-23-12-6-2-7-13-23/h1-19H,20-21H2/b26-18-

InChI Key

NIEPOSGFJWLXAW-ITYLOYPMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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